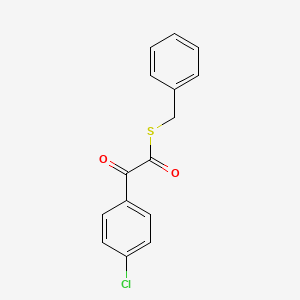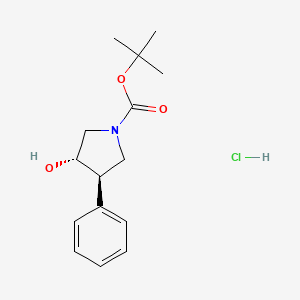
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties, which include a pyrrolidine ring substituted with a hydroxy group and a phenyl group, making it a valuable intermediate in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Hydroxy and Phenyl Groups: The hydroxy and phenyl groups are introduced through selective functionalization reactions. This may involve the use of protecting groups to ensure regioselectivity and stereoselectivity.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds.
科学研究应用
(3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- (3S,4R)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate hydrochloride
- (3S,4R)-tert-Butyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate hydrochloride
- (3S,4R)-tert-Butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate hydrochloride
Uniqueness
What sets (3S,4R)-tert-Butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylate hydrochloride apart from similar compounds is the presence of the phenyl group, which imparts unique steric and electronic properties. This makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalytic reactions.
属性
分子式 |
C15H22ClNO3 |
|---|---|
分子量 |
299.79 g/mol |
IUPAC 名称 |
tert-butyl (3S,4R)-3-hydroxy-4-phenylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-15(2,3)19-14(18)16-9-12(13(17)10-16)11-7-5-4-6-8-11;/h4-8,12-13,17H,9-10H2,1-3H3;1H/t12-,13+;/m0./s1 |
InChI 键 |
SPCJGQMPMZFRST-JHEYCYPBSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C2=CC=CC=C2.Cl |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


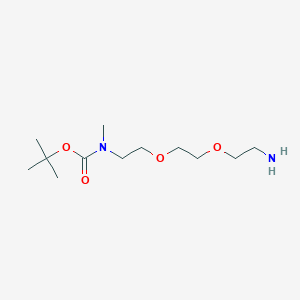

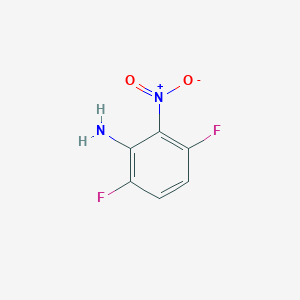
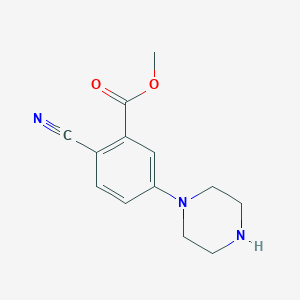
![(5R)-5-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12843168.png)

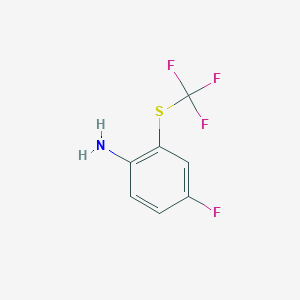
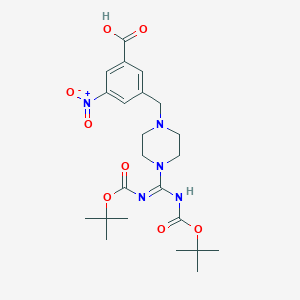
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12843187.png)

